N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-2-19-7-8-20(16(23)15(19)22)17(24)18-9-13(21)12-10-25-14-6-4-3-5-11(12)14/h3-6,10,13,21H,2,7-9H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLGCWQIPSZKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps:
Formation of Benzothiophene Derivative: The benzothiophene core can be synthesized through methods such as the intramolecular cyclization of o-alkynylthiophenols or the reaction of alkynyl sulfides with aryne intermediates.
Formation of Dioxopiperazine Ring: The final step involves the cyclization of the intermediate with ethyl isocyanate to form the dioxopiperazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: Nitrating agents (HNO3), Halogenating agents (Br2, Cl2)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Tabulated Comparison of Key Features
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene moiety, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 396.49 g/mol. The presence of hydroxyl and carboxamide groups enhances its solubility and reactivity, making it suitable for various biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzothiophene structure can interact with enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The hydroxyl groups contribute to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biological Activities
Research has indicated various biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Neuroprotective Properties
Research indicates that it may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.
Case Studies
- Case Study on Anticancer Activity : A study conducted on the effects of the compound on various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.
- Anti-inflammatory Mechanism : In a controlled experiment, the compound was administered to LPS-treated mice, resulting in a significant decrease in serum levels of inflammatory markers compared to the control group.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide?
- Methodology : The compound’s synthesis likely involves coupling a benzothiophene-derived alcohol (e.g., 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine) with a preformed 4-ethyl-2,3-dioxopiperazine-1-carboxylic acid chloride. Key steps include:
- Activation of the carboxylic acid using thionyl chloride or oxalyl chloride to form the reactive acyl chloride intermediate .
- Nucleophilic acyl substitution under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .
- Purification via column chromatography or recrystallization (methanol/water mixtures are common) .
Q. How is structural characterization performed for this compound?
- Methodology :
- NMR : 1H/13C NMR to confirm connectivity of the benzothiophene, hydroxyethyl, and dioxopiperazine moieties. Key signals: aromatic protons (δ 7.2–8.5 ppm for benzothiophene), piperazine carbonyls (δ 165–175 ppm in 13C) .
- HPLC : Use a C18 column with a mobile phase of methanol/water (adjusted to pH 5.5 with phosphoric acid) for purity assessment .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ expected at ~413.2 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) to confirm target specificity .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
- Computational docking : Compare binding affinities to related targets (e.g., kinases, GPCRs) using software like AutoDock to rationalize divergent results .
Q. What strategies optimize the pharmacokinetic properties of this compound?
- Methodology :
- LogP adjustment : Introduce hydrophilic groups (e.g., sulfonamide or hydroxyl) to reduce LogP values >3, improving solubility .
- Prodrug design : Mask the hydroxyethyl group with ester linkages to enhance bioavailability, followed by enzymatic cleavage in vivo .
- Plasma stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperazine ring oxidation) .
Q. How does the stereochemistry of the hydroxyethyl group influence activity?
- Methodology :
- Chiral resolution : Synthesize enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) or chiral HPLC separation .
- Biological testing : Compare IC50 values of (R)- and (S)-enantiomers in enzyme inhibition assays (e.g., protease or kinase targets) .
- X-ray crystallography : Determine co-crystal structures with target proteins to map stereospecific binding interactions .
Experimental Design Considerations
Q. What controls are critical for in vitro toxicity studies?
- Methodology :
- Vehicle controls : Use DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity .
- Positive controls : Include reference compounds (e.g., doxorubicin for apoptosis assays) to validate assay sensitivity .
- Cellular viability assays : Combine MTT with LDH release measurements to distinguish cytostatic vs. cytotoxic effects .
Q. How should researchers address batch-to-batch variability in synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
